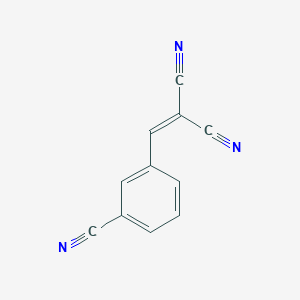
2-(3-Cyanobenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-(2,2-dicyanoethenyl): . This compound is characterized by the presence of a benzonitrile group substituted with a 2,2-dicyanoethenyl group at the 3-position. It is a versatile compound used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzonitrile, 3-(2,2-dicyanoethenyl) can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-(2,2-dicyanoethenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Benzonitrile, 3-(2,2-dicyanoethenyl) is used as a building block in organic synthesis. It is employed in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials .
Biology and Medicine: In biological research, this compound is used in the development of novel pharmaceuticals. Its derivatives have shown potential as antimicrobial and anticancer agents .
Industry: In the industrial sector, Benzonitrile, 3-(2,2-dicyanoethenyl) is used in the production of polymers and dyes . It serves as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of Benzonitrile, 3-(2,2-dicyanoethenyl) involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various reactions. Its nitrile groups can participate in cycloaddition reactions, forming heterocyclic compounds. The presence of the dicyanoethenyl group enhances its reactivity and allows for the formation of stable intermediates .
Comparison with Similar Compounds
- 3-(2,2-dicyanoethenyl)benzoic acid
- 3-(2,2-dicyanoethenyl)-1-ethylindolizin-2-yl acetate
- 3-(2,2-dicyanoethenyl)-1-phenylindolizin-2-yl acetate
Uniqueness: Benzonitrile, 3-(2,2-dicyanoethenyl) is unique due to its specific substitution pattern and the presence of both nitrile and dicyanoethenyl groups. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H5N3 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-[(3-cyanophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H5N3/c12-6-10-3-1-2-9(4-10)5-11(7-13)8-14/h1-5H |
InChI Key |
KLJAZYOWHGTDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)
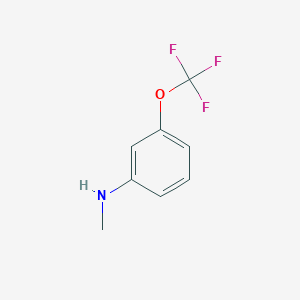

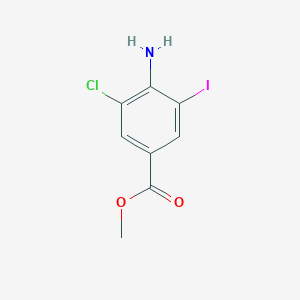
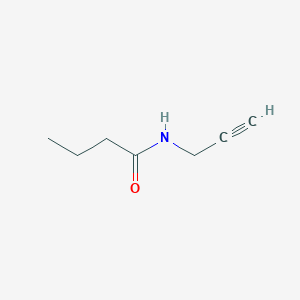
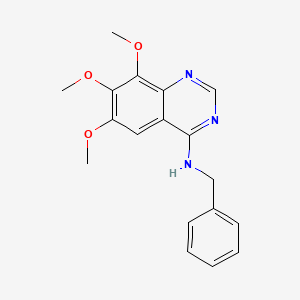

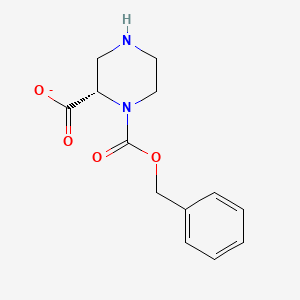
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12276449.png)

![Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12276461.png)
